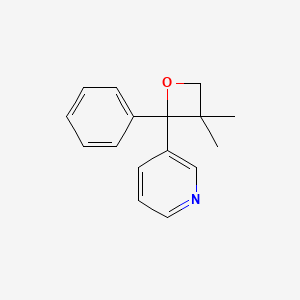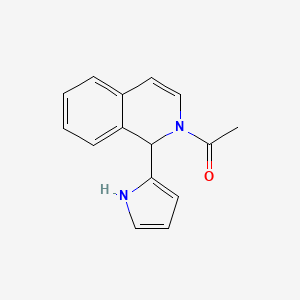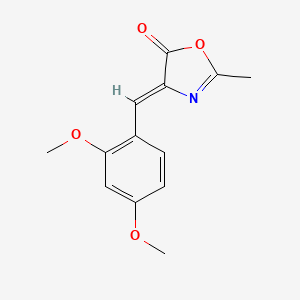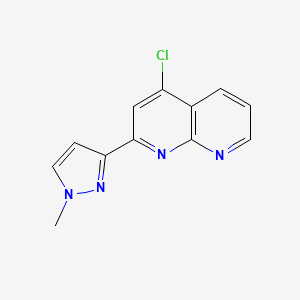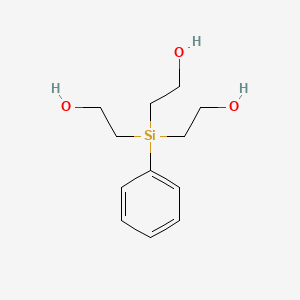
2,2',2''-(Phenylsilanetriyl)triethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Phenylsilanetriyl)triethanol is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Phenylsilanetriyl)triethanol typically involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base. The reaction proceeds as follows:
[ \text{PhSiCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PhSi(OCH}_2\text{CH}_3)_3 + 3 \text{HCl} ]
In this reaction, phenyltrichlorosilane (PhSiCl₃) reacts with ethanol (C₂H₅OH) to form 2,2’,2’'-(Phenylsilanetriyl)triethanol and hydrochloric acid (HCl) as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of 2,2’,2’'-(Phenylsilanetriyl)triethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Phenylsilanetriyl)triethanol undergoes various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylsilanetriyl triacetate.
Reduction: Formation of phenylsilane derivatives.
Substitution: Formation of phenylsilanetriyl tri-substituted derivatives.
Scientific Research Applications
2,2’,2’'-(Phenylsilanetriyl)triethanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Phenylsilanetriyl)triethanol involves its interaction with molecular targets through its silicon and ethanol groups. The compound can form stable complexes with various substrates, facilitating chemical transformations. The phenyl group enhances the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the phenyl group.
Phenyltrimethoxysilane: Contains methoxy groups instead of ethanol groups.
Phenyltriethoxysilane: Similar but with ethoxy groups instead of ethanol groups.
Uniqueness
2,2’,2’'-(Phenylsilanetriyl)triethanol is unique due to the presence of both phenyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both stability and reactivity.
Properties
CAS No. |
578740-39-3 |
|---|---|
Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-phenylsilyl]ethanol |
InChI |
InChI=1S/C12H20O3Si/c13-6-9-16(10-7-14,11-8-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
InChI Key |
UKDMKBCOKQGIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


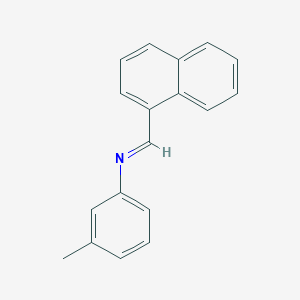
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

